4-Isopropyl-piperidine-2-carboxylic acid methyl ester
Description
Chemical Classification and Nomenclature
This compound belongs to the comprehensive class of organic compounds known as piperidinecarboxylate esters, which are characterized by the presence of both a piperidine ring system and an ester functional group. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name indicating the methyl ester of 4-isopropylpiperidine-2-carboxylic acid. Alternative nomenclature systems recognize this compound under several synonymous designations, including methyl 4-(propan-2-yl)piperidine-2-carboxylate and methyl 4-propan-2-ylpiperidine-2-carboxylate.
The Chemical Abstracts Service has assigned this compound the unique identifier 261777-45-1, which serves as the definitive registry number for international chemical databases and commercial suppliers. This systematic identification enables precise tracking and referencing across scientific literature and commercial applications. The compound's molecular structure incorporates a six-membered saturated heterocyclic ring containing one nitrogen atom, with an isopropyl substituent at the 4-position and a carboxylate ester functionality at the 2-position.
The structural complexity of this compound encompasses multiple stereochemical considerations, as the presence of asymmetric carbon centers within the piperidine ring system can give rise to various stereoisomeric forms. The isopropyl group at the 4-position and the carboxylate functionality at the 2-position create specific spatial arrangements that influence the compound's three-dimensional conformation and, consequently, its chemical reactivity and biological activity profiles.
Position within Piperidine Derivative Family
The piperidine derivative family represents one of the most extensively studied and pharmaceutically relevant classes of heterocyclic compounds in medicinal chemistry. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Within this broad classification, this compound occupies a distinctive position as a disubstituted piperidine derivative with both alkyl and ester functionalities.
The fundamental piperidine structure serves as the core scaffold for numerous pharmaceutical agents and natural products. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids, making them among the most important synthetic fragments for designing drugs. The specific substitution pattern found in this compound places it within the subclass of piperidine-2-carboxylate derivatives, which have garnered significant attention due to their potential as intermediates in drug synthesis and their inherent biological activities.
Research has demonstrated that piperidine derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, and antiviral properties. The structural modifications present in this compound, particularly the isopropyl substitution at the 4-position and the methyl ester at the 2-position, contribute to its unique pharmacological profile and synthetic utility. These modifications can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties.
The versatility of piperidine derivatives extends beyond their direct biological activities to their role as synthetic intermediates in complex molecular constructions. The presence of multiple functional groups in this compound enables diverse chemical transformations, including esterification, reduction, and coupling reactions. This multifunctionality positions the compound as a valuable building block for accessing more complex molecular architectures.
Significance in Organic Chemistry and Medicinal Chemistry
This compound demonstrates considerable significance within both organic synthesis and medicinal chemistry applications. As a chemical compound that serves as a versatile intermediate in organic synthesis and drug discovery, it exemplifies the importance of functionalized piperidine derivatives in contemporary chemical research. The compound's structural features enable it to participate in various chemical transformations, making it an invaluable synthetic building block for accessing diverse molecular targets.
In the context of medicinal chemistry, piperidine derivatives have established themselves as privileged structures due to their frequent occurrence in bioactive compounds and their ability to interact with multiple biological targets. The specific substitution pattern present in this compound provides opportunities for structure-activity relationship studies and lead compound optimization. Research has indicated that this compound can act as a partial agonist at gamma-aminobutyric acid type A receptors, highlighting its potential relevance in neuropharmacology.
The synthetic accessibility of this compound through various methodological approaches contributes to its significance in organic chemistry. The compound can be synthesized through multiple pathways, including the modification of isonipecotic acid and various esterification and reduction reactions. This synthetic flexibility enables researchers to access the compound through routes that are compatible with their specific experimental requirements and available starting materials.
Contemporary research in piperidine chemistry has focused on developing novel synthetic methodologies for accessing highly substituted piperidine derivatives. These advances have expanded the chemical space accessible through piperidine-based synthetic strategies and have highlighted the importance of compounds like this compound as representative examples of structurally complex piperidine derivatives. The ongoing development of new synthetic approaches continues to enhance the utility of such compounds in both academic research and industrial applications.
The compound's significance extends to its potential role in cascade reactions and multicomponent synthesis strategies. Recent advances in piperidine chemistry have demonstrated the utility of substituted piperidines in domino processes involving multiple mechanistic pathways, including Knoevenagel condensation, Michael addition, and consecutive Mannich reactions. The functional group arrangement in this compound positions it as a potential participant in such complex synthetic transformations.
Historical Context of Piperidine-2-carboxylate Research
The historical development of piperidine-2-carboxylate research traces its origins to the broader investigation of piperidine chemistry, which began in the mid-nineteenth century. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational knowledge that would later support the development of more complex piperidine derivatives.
The evolution of piperidine-2-carboxylate research has been closely intertwined with investigations into pipecolic acid and related amino acid derivatives. Pipecolic acid, also known as piperidine-2-carboxylic acid, was identified as a natural metabolite and has been the subject of extensive biochemical and pharmacological studies. The recognition of pipecolic acid's biological significance provided the scientific foundation for exploring synthetic modifications and ester derivatives, ultimately leading to compounds like this compound.
Research into the biosynthesis and metabolism of pipecolic acid has revealed its formation from lysine through specific enzymatic pathways. These biochemical studies have demonstrated that pipecolic acid serves as a critical regulator of inducible plant immunity and plays important roles in various biological processes. The understanding of these natural processes has informed synthetic efforts to develop modified piperidine-2-carboxylate derivatives with enhanced or altered biological activities.
The pharmaceutical importance of piperidine derivatives became increasingly apparent throughout the twentieth century as researchers discovered their presence in numerous bioactive natural products and synthetic drugs. This recognition led to systematic investigations of structure-activity relationships within the piperidine family, including studies of various substitution patterns and functional group modifications. The development of this compound represents a continuation of these historical efforts to expand the chemical diversity and biological utility of piperidine-based compounds.
Contemporary research in piperidine-2-carboxylate chemistry has been driven by advances in synthetic methodology and a deeper understanding of molecular recognition principles. Modern synthetic approaches have enabled the preparation of increasingly complex piperidine derivatives with precise control over stereochemistry and substitution patterns. These methodological advances have facilitated the systematic exploration of compounds like this compound and have contributed to a more comprehensive understanding of their chemical and biological properties.
The historical progression of piperidine-2-carboxylate research reflects the broader evolution of heterocyclic chemistry and its applications in drug discovery. Early investigations focused primarily on structural characterization and basic chemical transformations, while contemporary research emphasizes the development of novel synthetic methodologies and the exploration of biological activities. This historical context provides important perspective on the current significance of compounds like this compound and their potential for future applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 4-propan-2-ylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISOXVRHSPWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662240 | |
| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261777-45-1 | |
| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors. This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist. This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell
Biological Activity
4-Isopropyl-piperidine-2-carboxylic acid methyl ester (CAS No. 261777-45-1) is a piperidine derivative characterized by its unique structural features, which include an isopropyl group at the fourth position and a methyl ester at the second position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 185.266 g/mol
The structural configuration of this compound enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.
This compound interacts with various biological targets, potentially influencing neurotransmission and cellular pathways. Research indicates that compounds with similar piperidine structures can act as antagonists at neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function .
Cytotoxicity and Anticancer Activity
Preliminary studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC values ranging from nanomolar to micromolar concentrations in inhibiting cell growth and inducing apoptosis in cancer cells . The specific cytotoxicity profile of this compound remains to be fully elucidated but suggests potential as an anticancer agent.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities to neurotransmitter receptors and other cellular targets. Such studies are essential for understanding how the compound's structure influences its biological activity. For example, modifications at the piperidine ring can significantly alter receptor interactions, impacting the compound's efficacy as a therapeutic agent.
Research Findings
Several studies have explored the biological implications of piperidine derivatives:
Case Studies
- Anticancer Activity : A study evaluated a series of piperidine derivatives for their ability to induce cell death in glioblastoma cells. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting that similar modifications could be explored for this compound .
- Neurotransmitter Receptor Interaction : Another investigation assessed the binding affinity of various piperidine derivatives to NMDA receptors. Results showed that specific substitutions could significantly affect receptor binding and subsequent biological responses, highlighting the importance of structural analysis in drug design .
Scientific Research Applications
Pharmaceutical Development
4-Isopropyl-piperidine-2-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, characterized by a piperidine ring with an isopropyl substitution, enhances its lipophilicity and may influence its pharmacokinetic properties. This makes it a candidate for drug development targeting specific biological receptors.
Case Studies:
- Drug Design : Preliminary investigations into the binding affinities of IPPCME with various receptors have shown promise. For instance, structural modifications of piperidine derivatives have been linked to improved selectivity and potency in receptor interactions, making them suitable for further development as therapeutic agents .
- Synthesis of Analogs : The compound has been utilized in the synthesis of analogs that exhibit enhanced efficacy against certain diseases. For example, derivatives of piperidine have been synthesized to explore their potential as inhibitors in neuropharmacology .
Organic Synthesis
The compound is recognized for its versatility in organic synthesis. It can participate in various chemical reactions due to the reactivity of its functional groups.
Synthesis Methods:
- Multi-step Reactions : Common methods for synthesizing IPPCME include multi-step organic reactions that allow for efficient production in laboratory settings. These methods typically involve selective esterification and nucleophilic substitution reactions .
- Reactivity Profiles : Its ability to undergo diverse reactions makes it a valuable intermediate for creating complex molecules, which are often required in medicinal chemistry .
Biological Interaction Studies
Research into the biological interactions of this compound has revealed insights into its mechanism of action at the molecular level.
Interaction Studies:
- Binding Affinity Assessments : Studies have focused on determining the binding affinities of IPPCME to various receptors, which is crucial for understanding its potential therapeutic effects. For example, investigations into its interactions with adenosine receptors have highlighted its potential as a selective antagonist .
- Pharmacokinetics : The pharmacokinetic properties of IPPCME have been evaluated through in vivo studies, demonstrating favorable absorption and distribution characteristics that support its candidacy for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include other piperidine esters and substituted heterocycles. Below is a detailed comparison based on substituents, functional groups, and research findings:
Piperidine-1-carboxylic Acid Isopropyl Esters
- Example : Derivatives listed in EP 1,808,168 B1 include piperidine-1-carboxylic acid isopropyl esters with substituents like fluoro, methoxy, and sulfonyl groups on aromatic or aliphatic chains .
- Comparison: Unlike 4-isopropyl-piperidine-2-carboxylic acid methyl ester, these compounds feature esterification at the 1-position of the piperidine ring and lack the 2-carboxylic acid methyl ester group.
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic Acid Benzyl Ester (CAS 1353972-73-2)
- Structure: This compound (C₁₈H₂₉N₃O₂) has a benzyl ester at the 1-position and a branched amino-isopropyl group at the 4-position .
- Comparison: The benzyl ester group increases lipophilicity compared to the methyl ester in the target compound. Additionally, the 2-aminoethyl substituent introduces basicity, which may enhance solubility in acidic environments .
Methyl Esters of Fatty Acids and Heterocycles
- Examples: Palmitic acid methyl ester (): A saturated fatty acid ester with linear alkyl chains, used in lipid metabolism studies. Torulosic acid methyl ester (): A diterpenoid ester from Austrocedrus chilensis resin, structurally distinct due to its fused tricyclic system.
4-Chloropyridine-2-carboxylic Acid Methyl Ester
- Structure : A pyridine derivative with a chlorine atom at the 4-position and a methyl ester at the 2-carboxylic acid group .
- In contrast, the piperidine ring in the target compound is non-aromatic and more flexible, favoring conformational diversity .
Physicochemical and Functional Differences
*Predicted using fragment-based methods due to lack of experimental data.
Limitations and Knowledge Gaps
- Experimental Data : Specific data on the target compound’s solubility, melting point, or biological activity are absent in the provided evidence.
- Structural Analogs : Most comparisons rely on structural inference rather than direct experimental comparisons.
Preparation Methods
Hydrogenation of 4-Pyridinecarboxylic Acid Derivatives
A common strategy for preparing piperidine carboxylic acid methyl esters involves catalytic hydrogenation of corresponding pyridinecarboxylic acid derivatives. This approach is documented in patent CN102174011A, which describes the hydrogenation of 4-pyridinecarboxylic acid to yield 4-piperidinecarboxylic acid derivatives under controlled conditions.
- Starting Material: 4-pyridinecarboxylic acid
- Catalyst: Palladium on carbon (Pd/C), 5% palladium content
- Solvent: Water
- Reaction Conditions:
- Hydrogen pressure increased gradually to 3-5 MPa
- Temperature ramped from room temperature to 80-100 °C
- Reaction time: approximately 6 hours total (initial 3 hours at 3-4 MPa, followed by 3 hours at 5 MPa)
- Post-reaction Processing:
- Catalyst removal by filtration under nitrogen atmosphere
- Isolation of product by vacuum distillation and crystallization
- Yield: Molar yield reported as 85.26% for 2-pyridine carboxylic acid analogs, indicative of high efficiency for similar derivatives.
This hydrogenation reduces the aromatic pyridine ring to the saturated piperidine ring, preserving the carboxylic acid functionality, which can then be esterified.
Esterification and Methylation
Following hydrogenation, the free carboxylic acid group is converted into the methyl ester to obtain the methyl ester form of the compound. Esterification is typically performed by reacting the acid with methanol under acidic or catalytic conditions.
- Typical Procedure:
- Reaction of piperidine-2-carboxylic acid with excess methanol
- Acid catalyst such as sulfuric acid or acidic ion-exchange resin may be used
- Reflux conditions to drive esterification to completion
- Removal of water by azeotropic distillation or vacuum to shift equilibrium
- Purification: Cooling the reaction mixture to precipitate the ester, followed by filtration and drying under vacuum.
Oxidation and Reduction Route via N-Oxide Intermediates
An alternative method involves oxidation of 4-picoline-2-carboxylic acid esters to their N-oxide derivatives, followed by catalytic reduction to the piperidine ester. This method is described in patent CN102887854B for 4-methylpiperidine-2-carboxylate hydrochloride, which can be adapted for isopropyl substitution.
- Step 1: Oxidation
- React 4-picoline-2-carboxylic acid methyl ester with phosphomolybdic acid catalyst and hydrogen peroxide
- Temperature: 0-80 °C
- Reaction time: 4-8 hours
- Product: 4-picoline-2-carboxylic acid methyl ester N-oxide
- Step 2: Reduction
- Dissolve N-oxide in methanol
- Add anhydrous formic acid amine and 10% Pd/C catalyst
- Reaction at 0-50 °C under normal pressure for 1-20 hours
- Filter catalyst and concentrate
- Step 3: Isolation
- Adjust pH with hydrochloric acid to precipitate product
- Purify by recrystallization in ethanol/ethyl acetate
- Yield: Approximately 78% for similar methyl esters.
This route offers a controlled reduction pathway and can be tailored for specific alkyl substitutions on the piperidine ring.
Protection and Functional Group Manipulation Using Boc Chemistry
For selective synthesis of substituted piperidine esters, protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect the amine during esterification or alkylation steps.
- Method:
- Protect piperidine nitrogen with Boc anhydride in the presence of triethylamine in dichloromethane at 0 °C to room temperature
- Purify by column chromatography
- Subsequent methyl ester formation by methylation using iodomethane and potassium carbonate in DMF
- Advantages:
- High selectivity and yield (up to 99% for Boc protection)
- Facilitates downstream functionalization without amine interference
- Reaction Conditions: Mild temperatures, inert atmosphere recommended
- Purification: Column chromatography and recrystallization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 4-Pyridinecarboxylic acid | Pd/C, H2 | 80-100 °C, 3-5 MPa H2, 6 hrs | ~85 | Direct reduction to piperidine acid |
| Oxidation-Reduction via N-Oxide | 4-Picoline-2-carboxylic acid methyl ester | Phosphomolybdic acid, H2O2, Pd/C | 0-80 °C oxidation, 0-50 °C reduction | ~78 | Two-step oxidation and reduction |
| Boc Protection & Methylation | Piperidine-4-carboxylic acid | Boc anhydride, Et3N, K2CO3, MeI | 0 °C to RT, DMF solvent | 99 (Boc protection) | Enables selective functionalization |
Q & A
Q. What are the common synthetic routes for 4-isopropyl-piperidine-2-carboxylic acid methyl ester, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including cyclization of substituted piperidine precursors followed by esterification. For example, cyclization of a suitably substituted δ-lactam intermediate under acidic or basic conditions can yield the piperidine core. Subsequent esterification with methanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (e.g., H₂SO₄) is employed . Optimization focuses on reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading to maximize yield and minimize side products. Purification often involves recrystallization or silica gel chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl and ester groups) and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .
- HPLC with UV/RI detection : To assess purity (>95% is typical for research-grade material) .
Q. What solvent systems are suitable for chromatographic purification of this compound?
Normal-phase silica gel chromatography using gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) is effective for separating ester derivatives. For polar impurities, reversed-phase C18 columns with acetonitrile/water (60–80% acetonitrile) are recommended .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, given its potential stereoisomerism?
Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with mobile phases of hexane/isopropanol (90:10) and 0.1% diethylamine .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, though this requires optimization of pH and temperature .
Q. What strategies address contradictory bioactivity data reported for structurally analogous piperidine esters?
Discrepancies in biological activity (e.g., receptor binding affinity) may arise from stereochemical differences or assay conditions. Recommendations:
- Comparative assays : Test all analogs under identical conditions (e.g., SPR vs. radioligand binding).
- Structural analysis : Use computational docking to correlate substituent effects (e.g., isopropyl vs. trifluoromethyl groups) with target interactions .
- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Mechanistic studies employ:
- Isotopic labeling : ¹⁸O or deuterated reagents to track intermediates in esterification.
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.
- DFT calculations : Predict transition states and energy barriers for cyclization pathways .
Q. What experimental design principles optimize yield in multi-step syntheses?
Statistical Design of Experiments (DoE) is critical:
- Factor screening : Identify critical variables (e.g., temperature, catalyst ratio) using Plackett-Burman designs.
- Response surface methodology (RSM) : Optimize parameters like reaction time and solvent volume for maximum yield .
Methodological Considerations
Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?
Accelerated stability studies:
- Forced degradation : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.
- HPLC-MS monitoring : Quantify degradation products (e.g., hydrolyzed carboxylic acid) .
Q. What in vitro models are appropriate for evaluating its pharmacological potential?
- Enzyme inhibition assays : Use purified targets (e.g., proteases or kinases) with fluorogenic substrates.
- Cell-based assays : Measure cytotoxicity (MTT assay) or membrane permeability (Caco-2 cell monolayers) .
Q. How can computational tools predict the compound’s ADMET properties?
- Software : SwissADME or ADMET Predictor® to estimate logP, solubility, and cytochrome P450 interactions.
- Docking simulations : AutoDock Vina for binding mode analysis against therapeutic targets .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
